molecular formula C28H28F3N3O4S B297279 N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

Cat. No. B297279
M. Wt: 559.6 g/mol
InChI Key: FQQKAJSQMVLDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide, commonly known as CSN6i, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CSN6i belongs to the family of benzamides and has been found to have promising results in various pre-clinical studies.

Mechanism of Action

CSN6i exerts its biological effects by inhibiting the activity of the COP9 signalosome (CSN) complex, which is a conserved protein complex that regulates various cellular processes. CSN6i specifically targets the CSN6 subunit of the CSN complex and disrupts its interaction with other subunits, thereby inhibiting the activity of the entire complex. This results in the dysregulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation, ultimately leading to cell death.
Biochemical and Physiological Effects:
CSN6i has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of CSN6i is its specificity towards the CSN6 subunit of the CSN complex, which makes it a valuable tool for studying the biological functions of the CSN complex. Moreover, CSN6i has been found to be effective in various pre-clinical studies, indicating its potential therapeutic applications. However, the limitations of CSN6i include its low solubility in water and its limited stability in biological systems, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research on CSN6i. One of the areas of interest is the development of more potent and selective CSN6i analogs that can overcome the limitations of the current compound. Moreover, the therapeutic potential of CSN6i in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in pre-clinical and clinical studies. Furthermore, the molecular mechanisms underlying the biological effects of CSN6i need to be elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of CSN6i involves a multistep process that starts with the reaction of N-cyclohexyl-2-aminobenzamide with 3-(trifluoromethyl)aniline in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with sulfonyl chloride to produce the desired product, CSN6i. The overall yield of this reaction is 40%, and the purity of the product is more than 95%.

Scientific Research Applications

CSN6i has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. CSN6i has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C28H28F3N3O4S

Molecular Weight

559.6 g/mol

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C28H28F3N3O4S/c29-28(30,31)20-10-9-13-22(18-20)34(39(37,38)23-14-5-2-6-15-23)19-26(35)33-25-17-8-7-16-24(25)27(36)32-21-11-3-1-4-12-21/h2,5-10,13-18,21H,1,3-4,11-12,19H2,(H,32,36)(H,33,35)

InChI Key

FQQKAJSQMVLDJV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.